2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine
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Overview
Description
2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine is a spirocyclic compound characterized by a unique structural framework. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems while offering different physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine typically involves a multi-step process. One common method includes the cycloaddition of methylenecyclopropanes with nitroolefins under the cooperative catalysis of a palladium complex and a chiral urea-tertiary amine . This reaction proceeds under mild conditions and provides good yields with high enantioselectivities.
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often employs microwave-assisted multicomponent reactions. This method accelerates reaction rates and improves yields, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its anticancer and anesthetic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. The spiro[3.3]heptane core can mimic the benzene ring, allowing it to bind to similar targets while offering different pharmacokinetic properties . This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar properties.
Bicyclo[1.1.1]pentane: Another benzene bioisostere used in drug design.
Cubane: Known for its unique structural properties and applications in materials science.
Uniqueness
2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1479317-27-5 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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